
4-Cyano-2-formamidobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-2-formamidobutanoic acid is an organic compound with the molecular formula C6H8N2O3 It is characterized by the presence of a cyano group (-CN) and a formamido group (-CONH2) attached to a butanoic acid backbone
Preparation Methods
The synthesis of 4-Cyano-2-formamidobutanoic acid can be achieved through several routes. One common method involves the cyanoacetylation of amines. This process typically involves the reaction of cyanoacetic acid with an appropriate amine in the presence of a coupling agent such as dicyclohexyl carbodiimide and a catalyst like 4-N,N-dimethylaminopyridine . The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures to yield the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-Cyano-2-formamidobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 2-formamidobutanoic acid.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyano-2-formamidobutanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 4-Cyano-2-formamidobutanoic acid exerts its effects depends on its specific application. In biochemical contexts, the compound may act as an inhibitor or substrate for certain enzymes, interacting with active sites and affecting enzyme activity. The molecular targets and pathways involved vary based on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
4-Cyano-2-formamidobutanoic acid can be compared with other similar compounds such as:
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid: This compound also contains a cyano group but has different substituents, leading to distinct chemical properties and applications.
2-Cyano-2-propyl dodecyl trithiocarbonate: Another cyano-containing compound used in polymerization processes.
Properties
Molecular Formula |
C6H8N2O3 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
4-cyano-2-formamidobutanoic acid |
InChI |
InChI=1S/C6H8N2O3/c7-3-1-2-5(6(10)11)8-4-9/h4-5H,1-2H2,(H,8,9)(H,10,11) |
InChI Key |
FBOFXOKNTAHFNB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)O)NC=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


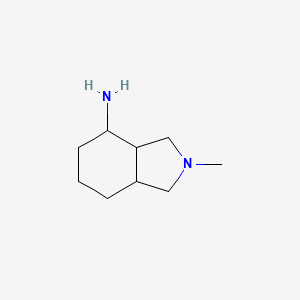

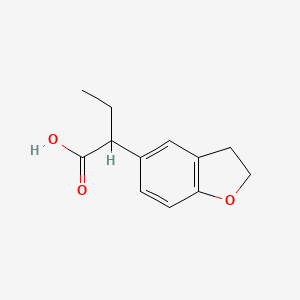

![2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13319439.png)

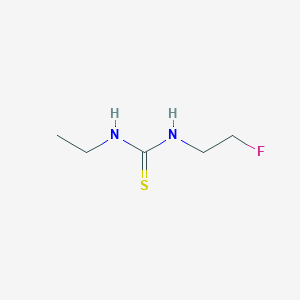
![N'-Hydroxy-2-[(2-methylpropyl)sulfanyl]ethanimidamide](/img/structure/B13319444.png)

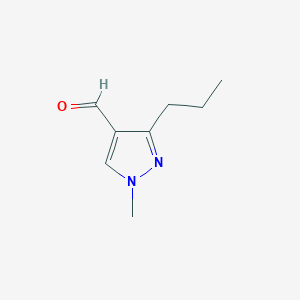
![(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13319454.png)
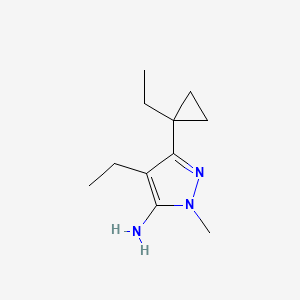
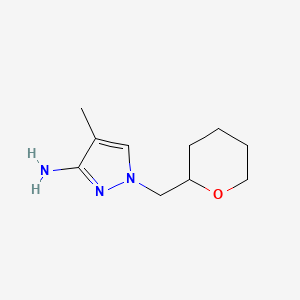
![3-[(3-Methylbut-3-en-1-yl)oxy]azetidine](/img/structure/B13319472.png)
